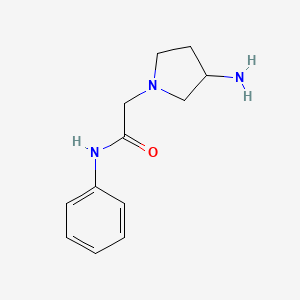

2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-6-7-15(8-10)9-12(16)14-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSAUNQZWNNKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This compound has been shown to interact with enzymes such as proteases and kinases, influencing their activity through binding interactions. The amine group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the phenylacetamide moiety can participate in hydrophobic interactions, enhancing the binding affinity and specificity of the compound.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it may inhibit the activity of kinases by binding to their active sites, preventing the phosphorylation of target proteins. Alternatively, it can activate certain receptors by mimicking the natural ligands, thereby triggering downstream signaling cascades. These interactions result in changes in gene expression and cellular responses, contributing to the overall biological effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal biological activity, while deviations from this range result in diminished or harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carriers, facilitating its uptake and accumulation in target cells. Additionally, binding proteins can sequester this compound, influencing its localization and availability within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners.

Comparison with Similar Compounds

Comparison with Similar N-Phenylacetamide Derivatives

The following subsections compare 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide with structurally related compounds, focusing on substituent effects, biological activities, and mechanistic insights.

2-(1H-Indol-3-yl)-N-phenylacetamide

- Structure : Features an indole ring at the α-carbon instead of pyrrolidine.

- Comparison: The indole group provides aromaticity and hydrogen-bonding capacity, which may enhance enzyme binding. In contrast, the 3-aminopyrrolidine in the target compound could improve solubility and interaction with polar enzyme pockets.

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide

- Structure : Contains a pyrimidine-thioether substituent.

- Activity : Acts as a SIRT2 inhibitor, showing dose-dependent α-tubulin acetylation and anticancer effects in breast cancer cells .

- Comparison: The pyrimidine-thioether group facilitates interactions with SIRT2’s hydrophobic pockets.

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

- Structure : Substituted with a fluorophenyl group.

- Activity: Demonstrates cytotoxic effects against prostate carcinoma (PC3) cells, with nitro-substituted analogs (e.g., 2a-2c) showing higher activity than methoxy derivatives .

- Comparison: The fluorine atom enhances metabolic stability and membrane permeability. The 3-aminopyrrolidine in the target compound may confer similar stability while introducing basicity for improved tissue penetration.

2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide

- Structure : Includes a diarylpyrimidine (DAPY) group.

- Activity : Potent HIV-1 reverse transcriptase (RT) inhibitors, with compound 4f showing hydrogen bonding to Lys 101 in RT, critical for activity .

- Comparison : The DAPY moiety enables flexible binding to RT’s NNRTI pocket. The target compound’s pyrrolidine may limit conformational flexibility but could enhance binding to conserved RT regions via amine-mediated interactions.

1H-1,2,3-Triazol-1-yl-N-phenylacetamide Derivatives

- Structure: Triazole-linked morpholino or phenyl groups.

- Activity : Synthesized via click chemistry, these compounds are explored for antimicrobial and anticancer applications .

- The 3-aminopyrrolidine in the target compound offers a distinct hydrogen-bond donor/acceptor profile, which may improve selectivity.

Mechanistic and Structural Insights

- Hydrogen Bonding: Compounds with hydrogen-bond donors (e.g., indole NH, pyrrolidine amine) show enhanced enzyme interactions .

- Hydrophobic Interactions : Aryl groups (e.g., pyrimidine, fluorophenyl) improve binding to hydrophobic enzyme pockets .

- Conformational Flexibility : Rigid substituents (e.g., pyrrolidine) may limit binding modes but enhance selectivity .

Preparation Methods

Starting Material Preparation: (S)-3-Aminopyrrolidine Derivatives

A key precursor in the synthesis is (S)-3-aminopyrrolidine or its protected derivatives such as (S)-3-amino-1-tert-butoxycarbonylpyrrolidine (Boc-protected). The preparation of these intermediates is well-documented:

This Boc-protection step is crucial for controlling reactivity in subsequent coupling reactions.

Coupling to Form the Acetamide

The key step involves coupling the aminopyrrolidine derivative with a phenylacetyl moiety to form the acetamide linkage:

- Method: Reductive amination or amide bond formation using phenylacetyl chloride or phenylacetamide derivatives.

- Typical Conditions: Stirring in methanol or suitable solvent at room temperature, followed by reduction with sodium borohydride if reductive amination is employed.

- Purification: Extraction with dichloromethane, ion-exchange resin purification (e.g., Isolute SCX-2), and column chromatography on silica gel using ethyl acetate/iso-hexane gradients.

Alternative Coupling via Copper-Catalyzed Reactions

Another approach involves copper-catalyzed amination of aryl halides with aminopyrrolidine derivatives:

- Catalysts: Copper(I) iodide, bipyridine ligand

- Conditions: DMSO/H2O solvent system, 70–80 °C, air atmosphere, 18 h reaction time

- Additives: NH4PF6 as additive to enhance catalysis

- Outcome: Formation of sulfonimidamide or related amide derivatives

This method can be adapted for coupling aminopyrrolidine with aryl acetamide precursors bearing halides.

Reaction Conditions Summary Table

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with silica gel plates.

- Ion-Exchange Chromatography: Basic components isolated using cationic ion exchange resins (e.g., Isolute SCX-2).

- Column Chromatography: Silica gel with ethyl acetate/iso-hexane gradients for final purification.

- Spectroscopic Characterization: ^1H NMR spectra confirm structure and purity; typical shifts reported for Boc-protected intermediates and final products.

Research Findings and Notes

- The Boc-protection step is highly efficient and critical for controlling the amine reactivity.

- Copper-catalyzed amination provides an alternative to classical amide bond formation, especially for aryl-substituted derivatives.

- The reductive amination route allows mild conditions and good functional group tolerance.

- Purification steps involving ion-exchange resins and silica gel chromatography are essential for obtaining analytically pure compounds suitable for further applications.

- Optical purity is maintained throughout the synthesis when starting from chiral aminopyrrolidine precursors.

Q & A

Q. Methodological Notes

- Data Tables : Include tabulated IC₅₀ values, crystallographic parameters (e.g., CCDC codes), and spectral data (e.g., NMR shifts) for reproducibility .

- Contradictions : Cross-validate biological data with orthogonal assays (e.g., SPR alongside enzyme assays) .

- Advanced Tools : Use OLEX2 for crystallography, AutoDock for docking, and GROMACS for molecular dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.